molecular formula C15H10FN3O3 B13445323 Nor-Flunitrazepam-d3

Nor-Flunitrazepam-d3

Cat. No.: B13445323
M. Wt: 302.27 g/mol
InChI Key: KNGIGRDYBQPXKQ-CRSPMMAGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nor-Flunitrazepam-d3 is a deuterated analog of Nor-Flunitrazepam, a derivative of Flunitrazepam. Flunitrazepam is a benzodiazepine used for its hypnotic, sedative, anxiolytic, and muscle relaxant properties. This compound is primarily used in scientific research, particularly in pharmacokinetic studies, due to its stable isotope labeling which allows for precise tracking in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nor-Flunitrazepam-d3 involves the deuteration of Nor-Flunitrazepam. The process typically starts with the preparation of Nor-Flunitrazepam, which is then subjected to deuterium exchange reactions. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms into the molecular structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards for research applications.

Chemical Reactions Analysis

Types of Reactions

Nor-Flunitrazepam-d3 undergoes various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Halogenation or alkylation reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Tin(II) chloride or hydrogenation with palladium catalysts.

    Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while halogenation results in halogenated benzodiazepines.

Scientific Research Applications

Nor-Flunitrazepam-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion of benzodiazepines in biological systems.

    Metabolic Pathway Analysis: Studying the metabolic pathways and identifying metabolites of benzodiazepines.

    Drug Interaction Studies: Investigating interactions between benzodiazepines and other drugs.

    Analytical Chemistry: Serving as an internal standard in mass spectrometry and other analytical techniques.

Mechanism of Action

Nor-Flunitrazepam-d3, like other benzodiazepines, exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA) at the GABA-A receptors. This enhancement increases the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the benzodiazepine binding sites on the GABA-A receptors, which modulate the opening of chloride channels and hyperpolarize the neuronal membrane, preventing further excitation.

Comparison with Similar Compounds

Nor-Flunitrazepam-d3 is compared with other benzodiazepines such as:

    Flunitrazepam: The parent compound, known for its potent hypnotic and sedative effects.

    Nitrazepam: Another nitro-benzodiazepine with similar pharmacological properties.

    Diazepam: A widely used benzodiazepine with anxiolytic and muscle relaxant properties.

    Clonazepam: Known for its anticonvulsant effects.

This compound is unique due to its deuterium labeling, which provides advantages in research applications, particularly in pharmacokinetic and metabolic studies.

Properties

Molecular Formula

C15H10FN3O3

Molecular Weight

302.27 g/mol

IUPAC Name

6,8,9-trideuterio-5-(2-fluorophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C15H10FN3O3/c16-12-4-2-1-3-10(12)15-11-7-9(19(21)22)5-6-13(11)18-14(20)8-17-15/h1-7H,8H2,(H,18,20)/i5D,6D,7D

InChI Key

KNGIGRDYBQPXKQ-CRSPMMAGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C2=C1NC(=O)CN=C2C3=CC=CC=C3F)[2H])[N+](=O)[O-])[2H]

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.